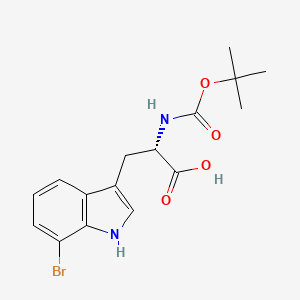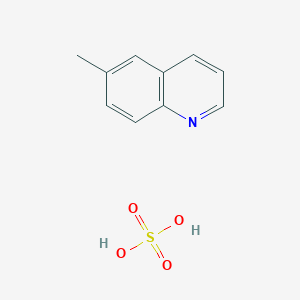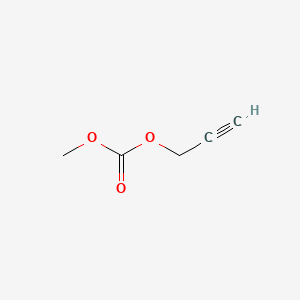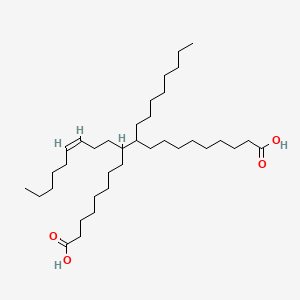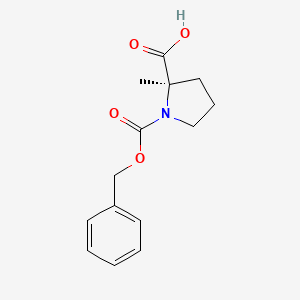
(R)-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
“®-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid” is a complex organic compound. The benzyloxycarbonyl group (also known as the carbobenzyloxy or Z group) is an important component of this molecule. It is an organyl group of formula ‒COOCH2Ph . This group is often introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of such compounds often involves carbonylation reactions, which are an atom-efficient toolbox to convert a variety of easily available substrates into valuable carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids . The carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzyloxycarbonyl group, which is an organyl group of formula ‒COOCH2Ph . This group is often introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .Chemical Reactions Analysis
The carbonyl group is a key component in many chemical reactions. It is inherently polar, with the electron pairs that constitute the double bond being held closer to the oxygen atom than to the carbon atom . This polarity allows the carbonyl group to enter into a variety of chemical reactions; nucleophilic reagents (electron-rich reagents) are attracted to the carbon atom, whereas electrophilic reagents (electron-seeking reagents) are attracted to the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of the carbonyl group. Compounds containing a carbonyl group have higher melting and boiling points than hydrocarbons containing the same number of carbon atoms and are more soluble in polar solvents such as water .Applications De Recherche Scientifique
Quantum Chemical Studies
- (R)-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid is part of the broader group of carboxylic acids, which have been extensively studied using ab initio quantum chemical methods. These studies contribute significantly to understanding the gas-phase structures of such acids, providing insights into their potential applications in various scientific fields (Nagy, Smith, Alagona, & Ghio, 2010).
Enantiomeric Resolution and Synthesis
- The compound has relevance in the study of enantiomeric resolution, such as the dielectrically controlled resolution (DCR) of 2-methylpyrrolidine, which is closely related to its structure. This research provides valuable information on molecular recognition and chiral discrimination, which are key aspects in pharmaceutical and biochemical research (Sakurai, Yuzawa, Sakai, & Hirayama, 2006).
Crystallography and Molecular Structure
- Crystallographic studies of related compounds, such as benzazepine carboxylic acids, shed light on the hydrogen-bonded assemblies and molecular structures. These insights are crucial for designing drugs and understanding their interactions at the molecular level (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).
Chemoenzymatic Synthesis
- The compound is also relevant in the field of chemoenzymatic synthesis. For example, the synthesis of enantiomerically pure esters using methods that involve benzyloxy groups highlights its potential in creating specific, biologically active molecules (Fujino & Sugai, 2008).
Stereochemistry and Enantioselective Synthesis
- Understanding the stereochemistry of compounds containing benzyloxy carbonyl groups aids in the enantioselective synthesis of pharmaceuticals and other biologically active molecules. This is vital for developing drugs with specific therapeutic effects and fewer side effects (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).
Advanced Organic Synthesis
- Research into the synthesis of organic compounds featuring benzyloxy carbonyl groups paves the way for the development of advanced synthetic methodologies. These methodologies are critical in creating complex molecules for pharmaceuticals, agrochemicals, and material science applications (Bartoli et al., 2007).
Analytical Chemistry Applications
- In analytical chemistry, derivatives of benzyloxy carbonyl compounds have been used as derivatization reagents for high-performance liquid chromatography, aiding in the sensitive and selective analysis of various substances (Morita & Konishi, 2002).
Mécanisme D'action
Target of Action
It is known that the compound is a key building block in organic chemistry .
Biochemical Pathways
The compound plays a crucial role in the synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions . These compounds are key building blocks in organic chemistry and their catalytic synthesis has received significant attention over the past decades .
Pharmacokinetics
The compound’s role in the synthesis of α,β-unsaturated carbonyl compounds suggests that it may have significant bioavailability .
Result of Action
The compound’s action results in the synthesis of valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids . These products are crucial in various biochemical reactions and pathways.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of potassium persulfate enables an aerobic oxidation of benzyl substrates to provide aryl carbonyl compounds under mild conditions in the presence of pyridine . This suggests that the compound’s action can be influenced by the presence of other chemicals and environmental conditions.
Orientations Futures
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions in this field could involve further exploration of these catalytic processes, with a focus on improving efficiency and selectivity .
Propriétés
IUPAC Name |
(2R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUQYVRDBWUEOR-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735699 | |
| Record name | 1-[(Benzyloxy)carbonyl]-2-methyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63399-74-6 | |
| Record name | 1-[(Benzyloxy)carbonyl]-2-methyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)
![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)

